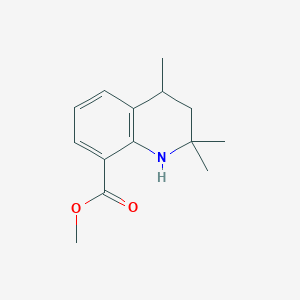

Methyl-2,2,4-trimethyl-1,2,3,4-tetrahydrochinolin-8-carboxylat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthese von kondensierten Heterocyclen

Methyl-2,2,4-trimethyl-1,2,3,4-tetrahydrochinolin-8-carboxylat ist ein wertvoller Vorläufer bei der Synthese von kondensierten Heterocyclen . Diese Heterocyclen sind aufgrund ihrer einzigartigen biologischen Aktivitäten von Bedeutung und werden häufig bei der Entwicklung neuer Arzneimittel eingesetzt.

Pharmakologische Bedeutung

Diese Verbindung gehört zur Klasse der Dihydrochinoline, die umfassende antibakterielle, antidiabetische, antimalaria- und entzündungshemmende Eigenschaften gezeigt haben . Seine Derivate werden auch als Inhibitoren der Lipidperoxidation sowie als Progesteronagonisten und -antagonisten untersucht.

Industrielles Antioxidans

In der Gummiindustrie werden Derivate dieser Verbindung als wirksame Antioxidantien eingesetzt. Sie tragen dazu bei, die Oxidation von Gummi zu verhindern, wodurch die Lebensdauer und Haltbarkeit von Gummiprodukten verlängert werden .

Analyse der Lebensmittelverpackung

Der Nachweis von Derivaten des this compound wurde in Lebensmittelproben berichtet, die in Polypropylen verpackt waren. Dies ist entscheidend für die Gewährleistung der Lebensmittelsicherheit und Qualitätskontrolle .

Risikoindikator für die Entwicklungstoxizität

Derivate dieser Verbindung werden als Liganden verwendet und können als Indikatoren für das Risiko der Entwicklungstoxizität dienen. Diese Anwendung ist besonders relevant beim Screening von umweltfreundlichen Reifenantioxidantien .

Therapie der Alzheimer-Krankheit

Einige Derivate haben sich als vielversprechend bei der Verhinderung der Kupferoxidation in β-Amyloid-Fibrillen erwiesen. Diese Eigenschaft wird für die Entwicklung neuer Medikamente zur Therapie der Alzheimer-Krankheit erforscht .

Wirkmechanismus

Target of Action

Related compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq) have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases like parkinson’s disease .

Mode of Action

These interactions lead to a decrease in oxidative stress, normalization of chaperone-like activity, and a reduction in apoptotic processes .

Biochemical Pathways

Related compounds like hthq have been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . This suggests that the compound may influence pathways related to oxidative stress, protein folding, and cell death.

Result of Action

Related compounds like hthq have been shown to decrease oxidative stress, normalize chaperone-like activity, and reduce apoptotic processes in the context of neurodegenerative diseases .

Biochemische Analyse

Biochemical Properties

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system . Additionally, it interacts with chaperone proteins, such as heat shock protein 70, normalizing their activity and reducing protein aggregation . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and protein homeostasis.

Cellular Effects

The effects of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it enhances the expression of antioxidant genes and factors such as Nrf2 and Foxo1, leading to improved redox status in cells . Furthermore, it reduces oxidative stress and inflammation by decreasing the levels of proinflammatory cytokines and myeloperoxidase activity . These cellular effects suggest that the compound could be beneficial in conditions characterized by oxidative stress and inflammation.

Molecular Mechanism

At the molecular level, Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate exerts its effects through several mechanisms. It binds to and activates NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system . Additionally, it interacts with chaperone proteins, such as heat shock protein 70, normalizing their activity and reducing protein aggregation . The compound also influences gene expression by upregulating antioxidant genes and factors such as Nrf2 and Foxo1 . These molecular interactions underline the compound’s potential in modulating oxidative stress and protein homeostasis.

Temporal Effects in Laboratory Settings

The stability and effects of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate over time have been studied in laboratory settings. The compound has been shown to maintain its stability and effectiveness over extended periods, with minimal degradation . Long-term studies have demonstrated that the compound continues to exert its beneficial effects on cellular function, including reducing oxidative stress and inflammation . These findings suggest that the compound is suitable for long-term use in research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces oxidative stress and inflammation without causing adverse effects . At higher doses, some toxic effects have been observed, including increased oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is involved in several metabolic pathways. It interacts with NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system . Additionally, the compound influences metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation . These interactions underscore the compound’s potential in modulating metabolic pathways related to oxidative stress and inflammation.

Transport and Distribution

The transport and distribution of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to accumulate in tissues with high oxidative stress, such as the brain and liver . This targeted distribution enhances the compound’s effectiveness in modulating oxidative stress and inflammation in these tissues.

Subcellular Localization

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is localized in specific subcellular compartments, including the mitochondria and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of the compound enhances its activity and effectiveness in modulating oxidative stress and protein homeostasis.

Eigenschaften

IUPAC Name |

methyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-7,9,15H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRKMDHVYJTEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC=C2C(=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

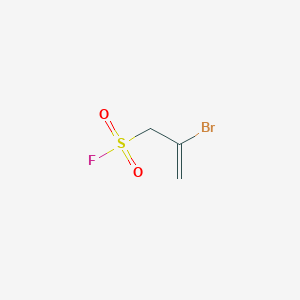

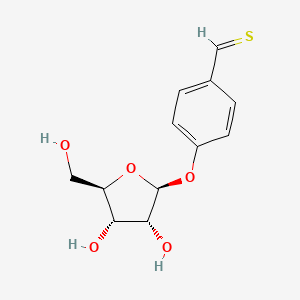

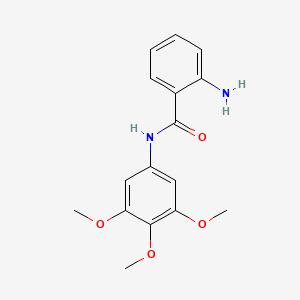

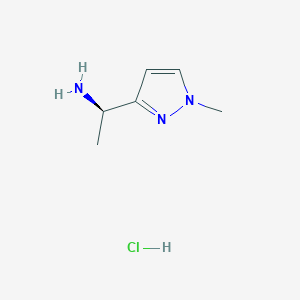

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)

![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)

![Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate](/img/structure/B1450112.png)

![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)

![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)

![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)